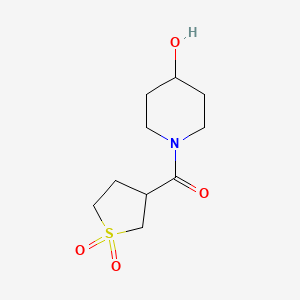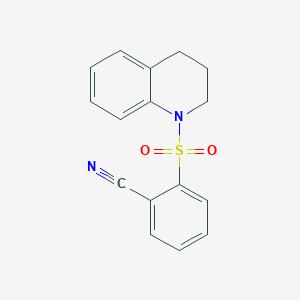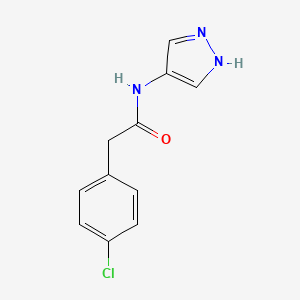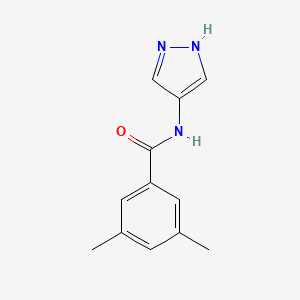
(4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as BRD-K70730738, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and survival of cancer cells, the inflammatory response, and viral replication. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
(4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone has been found to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and antiviral activity. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments include its high potency, low toxicity, and good pharmacokinetic properties. However, its limitations include the need for further research to fully elucidate its mechanism of action and potential side effects, as well as the need for optimization of its formulation and delivery methods for clinical use.
Orientations Futures
There are several potential future directions for the study and development of (4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone. These include further research into its mechanism of action and potential therapeutic applications, optimization of its formulation and delivery methods for clinical use, and development of analogues with improved potency and selectivity. Additionally, it may be useful to investigate its potential as a combination therapy with other agents for enhanced efficacy against cancer, inflammation, and viral infections.
Méthodes De Synthèse
The synthesis of (4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 4-bromo-1H-pyrrole-2-carbaldehyde with 2-methylmorpholine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antiviral activity against a range of viruses, including hepatitis C virus and dengue virus.
Propriétés
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-7-6-13(2-3-15-7)10(14)9-4-8(11)5-12-9/h4-5,7,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFAYGOZCNLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1H-pyrrol-2-yl)(2-methylmorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)






![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)